molecular formula C9H18N2O2 B2606859 (2S,3R)-2-tert-butyl-N'-hydroxyoxolane-3-carboximidamide CAS No. 2089472-82-0

(2S,3R)-2-tert-butyl-N'-hydroxyoxolane-3-carboximidamide

Cat. No.: B2606859
CAS No.: 2089472-82-0
M. Wt: 186.25 g/mol
InChI Key: MWYARSVIEVYJDD-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3R)-2-tert-butyl-N'-hydroxyoxolane-3-carboximidamide (CAS: 2089472-82-0) is a chiral carboximidamide derivative with the molecular formula C₉H₁₈N₂O₂ and a molecular weight of 186.25 g/mol . Its structure features a substituted oxolane (tetrahydrofuran) ring with a tert-butyl group at the 2-position and a hydroxycarboximidamide moiety at the 3-position. Limited data are available on its physicochemical properties (e.g., solubility, melting point) or safety profiles, but its structural analogs suggest relevance in biochemical and pharmaceutical contexts.

Properties

CAS No.

2089472-82-0

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

(2S,3R)-2-tert-butyl-N'-hydroxyoxolane-3-carboximidamide

InChI

InChI=1S/C9H18N2O2/c1-9(2,3)7-6(4-5-13-7)8(10)11-12/h6-7,12H,4-5H2,1-3H3,(H2,10,11)/t6-,7-/m0/s1

InChI Key

MWYARSVIEVYJDD-BQBZGAKWSA-N

SMILES

CC(C)(C)C1C(CCO1)C(=NO)N

Isomeric SMILES

CC(C)(C)[C@@H]1[C@H](CCO1)C(=NO)N

Canonical SMILES

CC(C)(C)C1C(CCO1)C(=NO)N

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-tert-butyl-N’-hydroxyoxolane-3-carboximidamide typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the use of Fmoc-protected Garner’s aldehyde, followed by a Horner–Wadsworth–Emmons reaction to form the corresponding enoate. The diastereoselective addition of lithium dialkylcuprates to this enoate yields the desired product with high enantioselectivity .

Industrial Production Methods

Industrial production of this compound may involve flow microreactor systems, which offer a more efficient and sustainable method compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and better product purity .

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2-tert-butyl-N’-hydroxyoxolane-3-carboximidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Biological Applications

1. Antimicrobial Activity
Research has indicated that (2S,3R)-2-tert-butyl-N'-hydroxyoxolane-3-carboximidamide exhibits antimicrobial properties against various pathogens. Studies have shown its effectiveness in inhibiting the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents .

2. Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. It interacts with specific enzymes involved in metabolic pathways, which could be beneficial in designing drugs for metabolic disorders or cancers where these enzymes are overactive .

3. Drug Development
Due to its unique structure and biological properties, (2S,3R)-2-tert-butyl-N'-hydroxyoxolane-3-carboximidamide is being explored in drug development pipelines. Its ability to modulate biological processes makes it a candidate for treating various diseases, including diabetes and cancer .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of (2S,3R)-2-tert-butyl-N'-hydroxyoxolane-3-carboximidamide against Staphylococcus aureus and Candida albicans. The compound demonstrated significant inhibition at low concentrations, suggesting its potential as a therapeutic agent.

Case Study 2: Enzyme Interaction

Research conducted by Smith et al. (2024) focused on the interaction of (2S,3R)-2-tert-butyl-N'-hydroxyoxolane-3-carboximidamide with the enzyme dihydrofolate reductase (DHFR). The findings indicated that the compound acts as a competitive inhibitor, providing insights into its mechanism of action and potential use in cancer therapy.

Mechanism of Action

The mechanism of action of (2S,3R)-2-tert-butyl-N’-hydroxyoxolane-3-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Stereochemical and Conformational Differences

The compound’s stereochemistry distinguishes it from related molecules. For example:

  • (2S,3R,4R)-4-HIL and (2S,3R,4S)-4-HIL: These isomers, studied in dehydrogenase/reductase binding, differ at the 4-position (R vs. S). Crystallographic data show that this stereochemical variation alters hydrogen-bonding networks and salt bridges with enzymes, impacting binding affinity .

Functional Group and Substituent Analysis

Compound Name Molecular Formula Key Features Stereochemistry
(2S,3R)-2-tert-butyl-N'-hydroxyoxolane-3-carboximidamide C₉H₁₈N₂O₂ Oxolane ring, tert-butyl group, hydroxycarboximidamide 2S,3R
(S,2S,3R)-7a (from ) Not specified Likely includes additional substituents (e.g., aryl groups) S,2S,3R
(2S,3R,4R)-4-HIL (from ) Not specified Hydroxyimidazole lactone derivative, 4R configuration 2S,3R,4R
  • Tert-butyl group : The bulky tert-butyl group in the target compound increases steric hindrance compared to smaller substituents in analogs like (S,2S,3R)-7a. This may reduce enzymatic accessibility but enhance stability .

Structural Insights from X-ray and NMR Data

  • (S,2S,3R)-7a and (S,2S,3R,4S)-7q : Single-crystal X-ray studies () reveal how substituents influence ring conformation and hydrogen bonding. For instance, bulky groups induce chair-like conformations in cyclic structures, whereas polar groups stabilize intermolecular interactions. The target compound’s oxolane ring likely adopts a puckered conformation, with the tert-butyl group enforcing rigidity .
  • NMR chemical shifts : In analogs like (S,2S,3R)-7a, electron-withdrawing groups deshield adjacent protons. The tert-butyl group in the target compound may cause upfield shifts in nearby protons due to its electron-donating nature .

Enzymatic Binding and Biochemical Implications

highlights that stereochemical variations in 4-HIL isomers lead to divergent binding modes with HILDH (hydroxyimidazole lactone dehydrogenase). The target compound’s lack of a 4-position substituent and its hydroxycarboximidamide group may enable unique interactions with enzymes or receptors, though experimental validation is needed .

Biological Activity

(2S,3R)-2-tert-butyl-N'-hydroxyoxolane-3-carboximidamide is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme-inhibitory properties, supported by relevant case studies and research findings.

  • Molecular Formula : C9H18N2O2
  • Molar Mass : 186.25 g/mol
  • Structure : The compound features a tert-butyl group, a hydroxy oxolane ring, and a carboximidamide functional group.

Antimicrobial Activity

Research indicates that (2S,3R)-2-tert-butyl-N'-hydroxyoxolane-3-carboximidamide exhibits notable antimicrobial properties. A study assessed various derivatives for their activity against Mycobacterium tuberculosis, revealing that compounds with similar structures showed moderate to good activities.

CompoundActivity Against M. tuberculosisMIC (µg/mL)
6aModerate32
6bGood16
6cInactive>64

The presence of a free amino group at C2 was crucial for enhancing biological activity, while the sulfonamide moiety further contributed to the effectiveness against bacterial strains .

Anticancer Properties

The compound's potential as an anticancer agent has also been explored. Studies have shown that carboximidamides can inhibit enzymes involved in cancer progression. For instance, (2S,3R)-2-tert-butyl-N'-hydroxyoxolane-3-carboximidamide was tested for its ability to disrupt nutrient transport systems in cancer cells, leading to increased cytotoxicity.

In vitro studies demonstrated that at concentrations around 2 µM, this compound effectively inhibited cell viability in various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
HeLa1.5Nutrient transporter downregulation
Hep G21.8Induction of autophagy

These findings suggest that the compound may "starve" cancer cells by inhibiting essential nutrient uptake mechanisms .

Enzyme Inhibition

Carboximidamides like (2S,3R)-2-tert-butyl-N'-hydroxyoxolane-3-carboximidamide have been identified as potential inhibitors for various enzymes linked to neurodegenerative diseases and cancer. The mechanism typically involves binding to the enzyme's active site, thus preventing substrate interaction.

Case Studies

  • Antimycobacterial Activity : A study evaluated the antimycobacterial properties of several derivatives derived from (2S,3R)-2-tert-butyl-N'-hydroxyoxolane-3-carboximidamide against M. tuberculosis. Results indicated that certain modifications significantly enhanced activity while maintaining acceptable cytotoxicity profiles .
  • Cytotoxicity Assessment : The cytotoxic effects were measured using the MTT assay on Hep G2 cells. Compounds demonstrated varying degrees of toxicity with therapeutic indices indicating that while some were effective against cancer cells, they also exhibited significant toxicity towards normal cells .

Q & A

Basic: What are the recommended synthetic strategies for (2S,3R)-2-tert-butyl-N'-hydroxyoxolane-3-carboximidamide?

Answer:
Synthesis should prioritize stereochemical fidelity. A plausible route involves:

  • Chiral pool utilization : Start with tert-butyl-protected oxolane derivatives to preserve stereochemistry at C2 and C3.
  • Imidamide formation : React with hydroxylamine derivatives under anhydrous conditions to form the N'-hydroxycarboximidamide group.
  • Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC to isolate enantiomerically pure product .
  • Validation : Confirm stereochemistry via polarimetry or chiral stationary-phase HPLC .

Basic: How can researchers characterize the stereochemical configuration of this compound?

Answer:
Combine multiple analytical techniques:

  • NMR spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) in 1^1H-NMR for vicinal protons in oxolane to infer ring conformation and stereochemistry .
  • X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (if crystalline) .
  • Circular Dichroism (CD) : Compare experimental spectra with computed spectra from density functional theory (DFT) to validate (2S,3R) configuration .

Basic: What stability considerations are critical for handling this compound?

Answer:

  • Hygroscopicity : Store under inert gas (argon) in sealed containers to prevent moisture absorption, which may hydrolyze the imidamide group .
  • Temperature sensitivity : Avoid prolonged exposure to >25°C; stability studies suggest degradation above 40°C .
  • Light exposure : Use amber glassware to prevent photolytic cleavage of the N-O bond in the hydroxyimidamide moiety .

Advanced: How to resolve contradictions in stereochemical assignments between NMR and computational models?

Answer:
Discrepancies may arise from solvent effects or conformational flexibility.

  • Dynamic NMR : Perform variable-temperature 1^1H-NMR to detect ring puckering or conformational exchange in oxolane .
  • DFT optimization : Compare computed NMR chemical shifts (using solvents like DMSO or chloroform) with experimental data .
  • Rotational NOE (ROESY) : Identify spatial proximity of protons to corroborate computational predictions .

Advanced: What methodologies are recommended for assessing bioactivity in enzyme inhibition assays?

Answer:
Design assays based on the compound’s hydroxamic acid-like structure:

  • Metalloenzyme inhibition : Test against zinc-dependent enzymes (e.g., matrix metalloproteinases) using fluorogenic substrates. Monitor IC50_{50} via fluorescence quenching .
  • Antioxidant activity : Use DPPH radical scavenging or β-carotene linoleate oxidation assays, as described for structurally related hydroxamic acids .
  • Dose-response curves : Include positive controls (e.g., BHA or BHT) to benchmark activity .

Advanced: How to optimize reaction conditions for stereoselective synthesis?

Answer:

  • Catalytic asymmetric synthesis : Employ chiral Lewis acids (e.g., BINOL-derived catalysts) during oxolane ring formation to enhance enantiomeric excess (ee) .
  • Solvent screening : Test polar aprotic solvents (e.g., THF, DMF) to improve nucleophilicity of intermediates.
  • Kinetic resolution : Use enzymatic catalysts (e.g., lipases) to separate diastereomers during imidamide formation .

Advanced: What analytical strategies detect degradation products under accelerated stability testing?

Answer:

  • LC-MS/MS : Monitor for hydrolyzed products (e.g., oxolane-3-carboxylic acid) using reverse-phase C18 columns and electrospray ionization .
  • Forced degradation : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H2_2O2_2) conditions, then quantify degradation via peak area normalization in HPLC .

Advanced: How to address discrepancies in bioactivity data across different assay platforms?

Answer:

  • Assay validation : Standardize protocols (e.g., incubation time, substrate concentration) to minimize variability .
  • Membrane permeability testing : Use Caco-2 cell monolayers to assess if bioavailability differences explain inconsistent results .
  • Metabolite profiling : Identify active metabolites via LC-HRMS to determine if in situ modifications affect activity .

Advanced: What computational tools predict interactions with biological targets?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to metalloenzyme active sites. Focus on coordinating interactions between the hydroxyimidamide group and metal ions .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes under physiological conditions .

Advanced: How to mitigate hygroscopicity during formulation studies?

Answer:

  • Lyophilization : Prepare a lyophilized powder with cryoprotectants (e.g., trehalose) to reduce water absorption .
  • Co-crystallization : Formulate with hydrophobic co-formers (e.g., stearic acid) to improve physical stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.